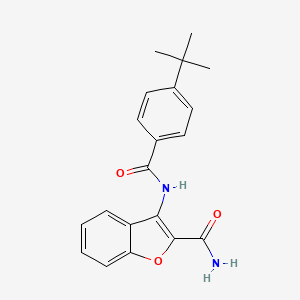
3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Le noyau benzofurane est présent dans de nombreux produits naturels biologiquement actifs, ce qui en fait un échafaudage attractif pour la conception de médicaments .
- Les médicaments à base de benzofurane, tels que le méthoxsalen (utilisé contre le psoriasis et l'eczéma), l'amiodarone (un médicament antiarythmique) et la vilazodone (un antidépresseur), démontrent l'importance de cette structure de base en médecine .
- De nouvelles méthodologies synthétiques, comme celle impliquant l'arylation C–H dirigée par la 8-aminoquinoléine et la chimie de transamidation, permettent un accès rapide à divers dérivés du benzofurane pour des campagnes de criblage de médicaments .
- Certains dérivés du benzofurane présentent une activité antimicrobienne .
- Les chercheurs ont exploré le potentiel du 3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide comme agent antimicrobien.
Chimie Médicinale et Développement de Médicaments
Propriétés Antimicrobiennes
Recherche Anticancéreuse
Études d'Activité Biologique
En résumé, ce composé offre des perspectives passionnantes pour l'exploration scientifique dans divers domaines. Sa voie de synthèse modulaire et sa diversité structurale en font un atout précieux pour la chimie médicinale et au-delà . Si vous souhaitez des informations plus détaillées sur un aspect particulier, n'hésitez pas à demander! 😊
Mécanisme D'action
Target of Action
Benzofuran compounds are known to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of benzofuran compounds is also diverse, depending on their specific structure and the biological target they interact with. Some benzofuran compounds are known to inhibit cell growth, suggesting they may interact with targets involved in cell proliferation .
Biochemical Pathways
Benzofuran compounds can affect various biochemical pathways, again depending on their specific structure and targets. For example, some benzofuran derivatives have been shown to have anticancer activities, suggesting they may affect pathways involved in cell growth and proliferation .
Result of Action
The result of the action of benzofuran compounds can include effects such as inhibition of cell growth, antimicrobial activity, and antioxidative effects . The specific effects of “3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide” would depend on its specific targets and mode of action.
Analyse Biochimique
Biochemical Properties
3-(4-(Tert-butyl)benzamido)benzofuran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between this compound and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, this compound may interact with other biomolecules, such as nuclear receptors and transcription factors, modulating their activity and influencing gene expression.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Furthermore, this compound can modulate cellular metabolism by affecting key metabolic enzymes, thereby altering the metabolic flux and energy production within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific enzymes and receptors, leading to their inhibition or activation. For instance, the binding of this compound to COX-2 results in the inhibition of the enzyme’s catalytic activity, reducing the production of inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors and nuclear receptors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to the compound can lead to the gradual degradation of its active form, potentially reducing its efficacy. Long-term studies in vitro and in vivo have also indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory responses and sustained induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory and anticancer effects without significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects of the compound are maximized at specific dosage ranges, beyond which adverse effects become more pronounced. These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic outcomes while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Key enzymes involved in its metabolism include cytochrome P450 enzymes, which catalyze the oxidation of the compound, and transferases, which facilitate conjugation reactions. These metabolic processes result in the formation of various metabolites, some of which retain biological activity, while others are inactive and excreted from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific tissues . Additionally, binding proteins such as serum albumin can influence the distribution of the compound within the body, affecting its bioavailability and therapeutic efficacy. The localization and accumulation of this compound in target tissues are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For instance, the presence of nuclear localization signals (NLS) can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, mitochondrial targeting signals can facilitate the localization of the compound to mitochondria, where it can modulate mitochondrial function and induce apoptosis in cancer cells .
Propriétés
IUPAC Name |
3-[(4-tert-butylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-20(2,3)13-10-8-12(9-11-13)19(24)22-16-14-6-4-5-7-15(14)25-17(16)18(21)23/h4-11H,1-3H3,(H2,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHMWNNKJMFOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide](/img/structure/B2530202.png)
![3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2530203.png)
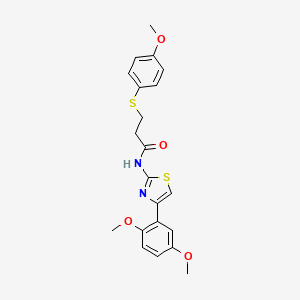
![1-tert-butyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2530209.png)
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2530210.png)
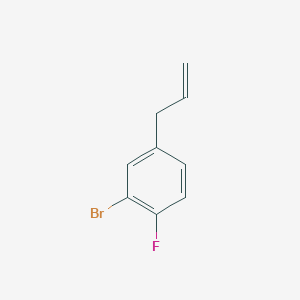


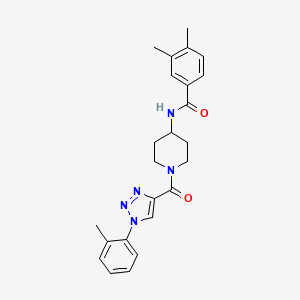
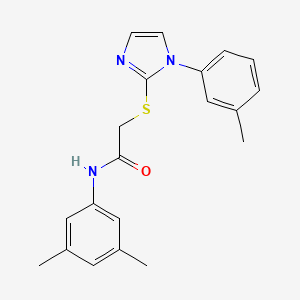
![ethyl 4-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2530220.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2530221.png)
![8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530222.png)
![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxamide](/img/structure/B2530223.png)
